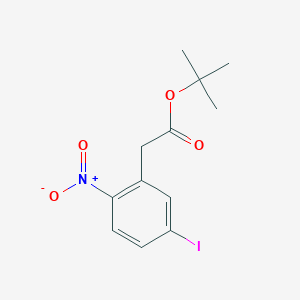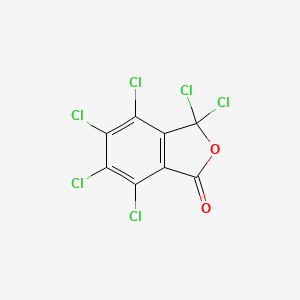
2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . They are named after Victor Grignard, a French chemist who was awarded the Nobel Prize in Chemistry in 1912 for his work on this class of compounds .
Synthesis Analysis
The synthesis of “this compound” involves a Grignard reaction . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a magnesium atom bonded to a bromine atom and a 2,2-dimethylpropyl group . The ether solvent (diethyl ether) is not part of the molecular structure of the Grignard reagent itself, but it is crucial for the stability of the reagent .Chemical Reactions Analysis
As a Grignard reagent, “this compound” is highly reactive . It can react with a variety of electrophilic compounds, including aldehydes, ketones, esters, and others . The product of these reactions is typically a new carbon-carbon bond .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.863 g/mL at 25 °C . It is a 1.0 M solution in diethyl ether .作用机制
Target of Action
2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are carbonyl groups (C=O) present in aldehydes, ketones, and esters .
Mode of Action
The Grignard reagent, 2,2-Dimethylpropylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group . The reaction of Grignard reagents with carbonyl compounds proceeds through a single electron transfer mechanism, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Grignard reaction is a cornerstone in organic synthesis, allowing for the formation of complex molecules from simpler precursors . The reaction of 2,2-Dimethylpropylmagnesium bromide with a carbonyl compound can lead to the formation of a wide range of products, including alcohols, ketones, and tertiary amines . These products can then participate in further reactions, leading to the synthesis of complex organic molecules .
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used under an inert atmosphere .
Result of Action
The result of the action of 2,2-Dimethylpropylmagnesium bromide is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules that are important in pharmaceuticals, materials science, and other areas of chemistry .
安全和危害
“2,2-Dimethylpropylmagnesium bromide, 0.5M Diethyl Ether” is classified as a dangerous substance. It has hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H336 (may cause drowsiness or dizziness) . Precautionary measures should be taken when handling this substance .
属性
IUPAC Name |
magnesium;2-methanidyl-2-methylpropane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDRJQYISBAVFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

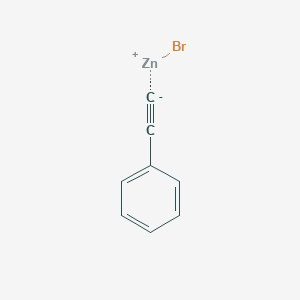

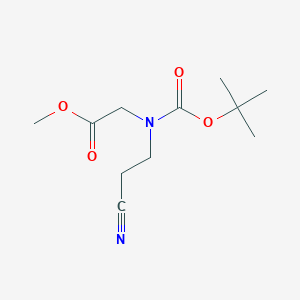

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

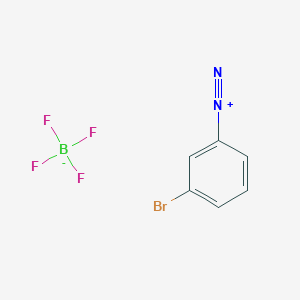

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
